4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its unique structural features and reactivity. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a methylsulfonyl group. The compound’s structure imparts significant stability and reactivity, making it valuable in various chemical applications.
Mechanism of Action
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Action Environment
It is known that boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
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Formation of the Dioxaborolane Ring: : The dioxaborolane ring is formed by reacting a boronic acid or boronic ester with a diol under acidic or basic conditions. Commonly used diols include pinacol, which provides the tetramethyl groups on the dioxaborolane ring.
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Substitution Reaction: : The phenyl group with the methylsulfonyl substituent is introduced through a substitution reaction. This can be achieved by reacting the dioxaborolane intermediate with a suitable aryl halide or sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form boronic acids or borates, which are useful intermediates in organic synthesis.
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Reduction: : Reduction reactions can convert the methylsulfonyl group to a methyl group or other functional groups, depending on the reducing agent used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Compounds with reduced sulfonyl groups.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
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Chemistry: : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
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Biology: : Employed in the development of boron-containing drugs and enzyme inhibitors. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug design.
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Medicine: : Investigated for its potential in cancer therapy due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
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Industry: : Utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the sulfonyl group, affecting its reactivity and applications.
4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: Differs in the position of the methyl group, influencing its steric and electronic properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it particularly valuable in applications requiring selective reactivity and stability.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-10-9-11(20(6,16)17)7-8-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJPXOFQIJCADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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